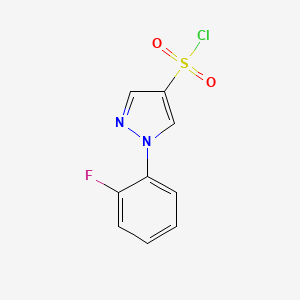

1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O2S/c10-16(14,15)7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNUGOLKMWWBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C=N2)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Formation of 1-(2-fluorophenyl)-1H-pyrazole core

- Reagents: 2-fluorophenyl hydrazine and ethyl acetoacetate.

- Conditions: Dissolution in anhydrous ethanol, stirring at 70–80°C for 5 hours.

- Outcome: Cyclization yields the 1-(2-fluorophenyl)-3-methyl-1H-pyrazole intermediate.

This step is consistent with the general method for pyrazole synthesis via hydrazine and β-ketoester condensation.

Step 2: Formylation or chlorination of pyrazole intermediate

- Reagents: Vilsmeier–Haack reagent (DMF and POCl₃).

- Conditions: Stirring at 90°C for 1 hour.

- Outcome: Introduction of a formyl or chloro substituent at the 4-position of the pyrazole ring.

This step activates the pyrazole ring for subsequent oxidation and functionalization.

Step 3: Oxidation to sulfonic acid derivative

- Reagents: Potassium permanganate (KMnO₄) in aqueous solution (5.0 mol/L).

- Conditions: Stirring at 70–80°C, followed by pH adjustment to neutral (7–8) using KOH.

- Outcome: Oxidation of the methyl group or other substituents to the sulfonic acid functionality.

This oxidation step is critical to introduce the sulfonyl group at the 4-position of the pyrazole ring.

Step 4: Conversion of sulfonic acid to sulfonyl chloride

- Reagents: Chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

- Conditions: Reaction under controlled temperature, often in an inert solvent.

- Outcome: Formation of the sulfonyl chloride group, yielding the target compound 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride.

This chlorination is a standard method to convert sulfonic acids to sulfonyl chlorides.

Representative Reaction Scheme Summary

| Step | Starting Material / Intermediate | Reagents & Conditions | Product / Intermediate |

|---|---|---|---|

| 1 | 2-fluorophenyl hydrazine + ethyl acetoacetate | Anhydrous ethanol, 70–80°C, 5 h | 1-(2-fluorophenyl)-3-methyl-1H-pyrazole |

| 2 | Pyrazole intermediate | DMF + POCl₃, 90°C, 1 h | 4-chloro or 4-formyl pyrazole derivative |

| 3 | Chlorinated pyrazole intermediate | KMnO₄ (5.0 mol/L), 70–80°C, pH 7–8 adjustment | Pyrazole-4-sulfonic acid derivative |

| 4 | Pyrazole sulfonic acid | SOCl₂ or POCl₃, controlled temp | 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride |

Additional Notes on Reaction Conditions and Purification

- The cyclization step requires anhydrous conditions to avoid side reactions.

- The oxidation step with KMnO₄ should be carefully controlled to prevent over-oxidation or decomposition.

- pH adjustment after oxidation is critical to isolate the sulfonic acid intermediate.

- The final sulfonyl chloride product is typically purified by recrystallization from anhydrous ethanol or by extraction methods involving chloroform and aqueous acid/base washes.

- Use of inert atmosphere during chlorination improves yield and purity.

Research Findings and Analytical Data

- Elemental analysis and spectroscopic methods (NMR, IR, MS) confirm the structure and purity of the synthesized compound.

- The sulfonyl chloride functionality shows characteristic IR absorption bands near 1350 cm⁻¹ and 1180 cm⁻¹ corresponding to S=O stretching.

- The fluorine atom on the phenyl ring can be confirmed by ^19F NMR spectroscopy.

- Yields for each step typically range from 70% to 85%, depending on reaction optimization.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming stable derivatives:

Example Reaction with Amines

Reaction with 4-(3,4-dichlorophenoxy)piperidine hydrochloride in dichloromethane and triethylamine yields 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide derivatives in 76% yield after purification .

Coupling Reactions

The compound participates in cross-coupling reactions to construct complex architectures:

| Coupling Type | Catalyst/Reagents | Products | Application | Source |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-functionalized pyrazole sulfones | Pharmaceutical intermediates | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Aryl sulfonamides | Kinase inhibitors |

Catalytic Transformations

The sulfonyl chloride group facilitates catalytic functionalization:

3.1. Fluorination

Fluorine incorporation via XeF₂/BF₃·Et₂O yields fluorinated pyrazole derivatives (e.g., 55 in Scheme 18, ) with up to 87% yield.

3.2. Oxidation/Reduction

-

Oxidation : Hydrogen peroxide converts the sulfonyl chloride to sulfonic acids.

-

Reduction : LiAlH₄ reduces the sulfonyl chloride to sulfinate salts.

Mechanistic Insights

The reactivity follows a two-step nucleophilic substitution mechanism:

-

Nucleophilic Attack : A nucleophile (e.g., amine, alcohol) attacks the electrophilic sulfur atom.

-

Chloride Departure : The chloride ion leaves, forming the substituted product.

This mechanism is corroborated by kinetic studies showing second-order dependence on nucleophile concentration.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: CHClFNOS

Molecular Weight: 260.67 g/mol

Functional Groups: Pyrazole ring, sulfonyl chloride

The compound features a pyrazole ring substituted with a 2-fluorophenyl group at the first position and a sulfonyl chloride group at the fourth position. This unique structure contributes to its reactivity, making it a versatile intermediate in various chemical reactions.

Applications in Medicinal Chemistry

1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of various bioactive compounds. Its applications include:

- Drug Development: The compound is used to create sulfonamide derivatives that exhibit antibacterial and anti-inflammatory properties. For instance, modifications to the sulfonamide can lead to enhanced potency against specific bacterial strains.

- Enzyme Inhibition Studies: Research indicates that this compound can interact with biological macromolecules, potentially inhibiting enzymes involved in disease pathways. For example, studies have shown that sulfonyl chlorides can modify nucleophilic sites on proteins, which may lead to therapeutic effects.

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride:

- Antimicrobial Activity: A study published in the Chemistry and Pharmaceutical Bulletin evaluated a series of pyrazole-based compounds for their antimicrobial properties. The results indicated that derivatives of this compound exhibited significant activity against various pathogens .

- Anti-inflammatory Properties: Research highlighted its potential in developing anti-inflammatory agents by modifying the pyrazole structure to enhance selectivity towards specific targets within inflammatory pathways .

Wirkmechanismus

The mechanism of action of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Pyrazole-Based Sulfonyl Chlorides

Structural and Reactivity Differences

Substituent Effects :

- The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing stability while maintaining reactivity for sulfonylation . In contrast, the 5-(trifluoromethyl)pyridin-2-yl group () introduces stronger electron-withdrawing properties, increasing electrophilicity and making it more reactive in coupling reactions .

- Heterocyclic vs. Aromatic Substituents : Compounds with pyridine rings (e.g., ) exhibit greater polarity and solubility in aqueous media compared to purely aromatic systems like the 2-fluorophenyl group .

- Molecular Weight and Physical Properties: The 1-(5-Chloro-2-methoxyphenyl) analog () has a higher molecular weight (307.15 g/mol) due to the chloro and methoxy substituents, which may reduce volatility and improve crystallinity .

Biologische Aktivität

1-(2-Fluorophenyl)-1H-pyrazole-4-sulfonyl chloride is an organic compound that belongs to the pyrazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride is C₉H₆ClFN₂O₂S, with a molecular weight of 260.67 g/mol. It features a pyrazole ring substituted at the first position with a 2-fluorophenyl group and at the fourth position with a sulfonyl chloride group. The presence of the fluorine atom at the ortho position is significant as it may influence the compound's reactivity and biological properties.

Synthesis

The synthesis of 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride typically involves several steps, including nucleophilic substitution reactions. It can be converted into other biologically active derivatives such as 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide and 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonic acid through reactions with nucleophiles or water, respectively.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including those related to 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride, exhibit notable antimicrobial properties. For instance, studies have shown that various pyrazole derivatives demonstrate significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often in the low micromolar range .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | MIC (µM) | Target Organism |

|---|---|---|

| 1-(2-Fluorophenyl)-1H-pyrazole-4-sulfonamide | 25.1 | Methicillin-resistant S. aureus |

| 5-amido-1-(2,4-dinitrophenyl)-pyrazole | 12.5 | E. coli |

| 3-(4-chlorophenyl)-4-substituted pyrazoles | <10 | Various Gram-positive bacteria |

Anti-inflammatory Activity

Some studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds derived from pyrazoles have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC₅₀ values for some derivatives were found to be comparable to standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|

| Pyrazole derivative A | 60.56 | COX-2 inhibition |

| Pyrazole derivative B | 57.24 | COX-1 inhibition |

Anticancer Activity

Recent studies have also explored the anticancer properties of pyrazole derivatives. For instance, certain compounds have shown antiproliferative activity against various cancer cell lines, including U937 cells, with IC₅₀ values indicating significant cytotoxic effects . The mechanism often involves interference with cellular processes critical for cancer cell survival.

Table 3: Anticancer Activity of Pyrazole Derivatives

| Compound Name | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| New pyrazole derivative | <10 | U937 |

| Sulfonamide-linked pyrazoles | 15 | MCF-7 |

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in treating infections and inflammation:

- Case Study 1 : A series of studies demonstrated that a specific pyrazole derivative exhibited potent antibacterial activity against multi-drug resistant strains, showcasing its potential as a lead compound for developing new antibiotics.

- Case Study 2 : Another study evaluated the anti-inflammatory effects of a sulfonamide derivative in animal models, revealing significant reductions in edema and inflammatory markers compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via sequential functionalization of the pyrazole core. First, introduce the 2-fluorophenyl group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative under inert conditions. Subsequent sulfonation with chlorosulfonic acid or sulfur trioxide followed by chlorination (e.g., using PCl₅ or SOCl₂) yields the sulfonyl chloride. Optimization involves controlling reaction temperature (0–5°C during sulfonation to prevent side reactions) and stoichiometric ratios (1:1.2 for sulfonation reagents). Purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies the pyrazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and sulfonyl chloride group (characteristic downfield shifts). ¹⁹F NMR confirms the fluorophenyl substitution (δ -110 to -120 ppm) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺) validates molecular formula .

- X-ray Crystallography : Single-crystal XRD resolves bond angles and confirms regioselectivity of substitution .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and detect hydrolytic degradation products .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- Storage : Store in airtight, light-resistant containers at 2–8°C to minimize hydrolysis. Desiccants (e.g., silica gel) prevent moisture ingress .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of via hazardous waste protocols .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of the sulfonyl chloride group?

- Methodological Answer : The 2-fluorophenyl group increases electrophilicity of the sulfonyl chloride via inductive effects, accelerating nucleophilic substitution (e.g., with amines or alcohols). Kinetic studies (monitored by ¹H NMR) show faster reaction rates compared to non-fluorinated analogs. Computational modeling (DFT) can quantify electronic effects on reaction transition states .

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed sulfonic acid).

- Solvent Effects : Repeat NMR in deuterated DMSO or CDCl₃ to eliminate solvent-shift artifacts.

- Dynamic Effects : Variable-temperature NMR (VT-NMR) detects conformational equilibria in the pyrazole ring .

Q. What experimental strategies assess hydrolytic stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–10) at 37°C. Monitor degradation via HPLC at timed intervals. First-order kinetics model the half-life, while Arrhenius plots predict shelf-life under storage conditions .

Q. How can researchers evaluate the biological activity of this compound in drug discovery?

- Methodological Answer :

- In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays. The sulfonyl chloride can be derivatized into sulfonamides for target engagement studies .

- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding interactions with target proteins (e.g., COX-2). Validate with mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.